molecular formula C24H25N3O4 B2858218 (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone CAS No. 1298055-54-5

(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone

Cat. No. B2858218
CAS RN: 1298055-54-5
M. Wt: 419.481
InChI Key: CBTIOAXSIRKDIN-UHFFFAOYSA-N
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Description

The compound (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrazol-5-yl group, and a piperidin-1-yl group . This compound has been studied for its potential synergistic activity against fluconazole-resistant Candida albicans .


Synthesis Analysis

The synthesis of this compound involves several steps, including the design and synthesis of a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides . The amide moiety of the lead compound was replaced with a retro-amide moiety to create compounds with more activity . Further modifications, such as introducing a biphenyl moiety, resulted in compounds with significantly superior activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The central thiazolidine ring is essentially planar, forming a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the design and synthesis of a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides . The amide moiety of the lead compound was replaced with a retro-amide moiety, and a biphenyl moiety was introduced .

Scientific Research Applications

Molecular Interactions and Receptor Binding

Compounds with structural features similar to "(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone" are often explored for their molecular interactions with specific receptors or enzymes. For example, studies on cannabinoids and their receptor interactions can provide insights into the conformational preferences of ligands and their binding modes, aiding in the design of receptor-specific drugs (Shim et al., 2002). Such research helps in understanding how structural changes in the molecule can impact its activity and selectivity towards certain biological targets.

Synthesis and Structural Analysis

The synthesis of complex molecules like "(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone" involves multiple steps and can include innovative methodologies or catalysts. Research in this area can lead to new synthetic routes that are more efficient or yield products with better purity. For instance, the development of novel heterocyclic compounds through synthetic pathways can contribute to the field of medicinal chemistry by providing new scaffolds for drug development (Prasad et al., 2018).

Antimicrobial and Phytotoxic Screening

Compounds with this level of structural complexity are often screened for various biological activities, including antimicrobial and phytotoxic effects. Such studies are crucial for identifying new lead compounds for the development of antibiotics or agrochemicals. For example, the synthesis and biological screening of pyrazoline derivatives can reveal their potential as antimicrobial agents, contributing to the development of new therapeutic agents (Mumtaz et al., 2015).

Drug Discovery and Development

Research on compounds with similar complexity often aims to explore their potential as drug candidates. This involves a thorough investigation of their pharmacological profiles, including their efficacy, mechanism of action, and possible therapeutic applications. For instance, studying the inverse agonist activity of certain compounds at specific receptors can provide valuable information for the development of drugs targeting those receptors (Landsman et al., 1997).

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-24(21-12-20(25-26-21)19-8-9-22-23(11-19)31-16-30-22)27-10-4-7-18(13-27)15-29-14-17-5-2-1-3-6-17/h1-3,5-6,8-9,11-12,18H,4,7,10,13-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTIOAXSIRKDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)COCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone

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